molecular formula C12H20O5 B8781661 diethyl pivaloylmalonate CAS No. 22524-02-3

diethyl pivaloylmalonate

Cat. No.: B8781661
CAS No.: 22524-02-3
M. Wt: 244.28 g/mol
InChI Key: OYQLPNVWHRIXBZ-UHFFFAOYSA-N
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Description

diethyl pivaloylmalonate, also known as diethyl 2-(2,2-dimethylpropanoyl)propanedioate, is an organic compound with the molecular formula C12H20O5. It is a derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a 2,2-dimethylpropanoyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl pivaloylmalonate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 2,2-dimethylpropanoyl chloride. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of diethyl(2,2-dimethylpropanoyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Decarboxylation Reactions

Diethyl pivaloylmalonate undergoes base-induced decarboxylation to yield ethyl pivaloylacetate (EPA), a precursor for fragrances and pharmaceuticals.

Key Reaction Parameters :

BaseSolventTemperatureTimeEPA YieldByproducts
Sodium methoxideDiethyl ether35°C7 hr83%Ethyl pivalate (10%)
Sodium hydroxideDiethyl ether35°C2 hr7%Pivalic acid (58%)
Sodium methoxideCyclohexane*50°C5 hr>70%Di-pivaloyl derivatives

*With 15% acetone co-solvent to suppress di-pivaloylation .

Acid-Catalyzed Hydrolysis

The ester groups hydrolyze under acidic conditions:

  • Conditions : Dilute HCl (pH < 4), aqueous/organic phase separation .

  • Outcome : Forms pivaloylacetic acid, which is isolated via solvent evaporation and distillation.

Byproduct Formation and Mitigation

Di-pivaloyl derivatives are common byproducts. Mitigation strategies include:

  • Solvent Polarity : Polar solvents (e.g., diethyl ether) reduce di-pivaloylation vs. nonpolar solvents (e.g., xylene) .

  • Co-Solvents : Acetone (15–20% w/w) suppresses di-pivaloylation in cyclohexane .

Byproduct Ratios :

SolventMono:Di-Pivaloyl Ratio
Di-sec-butyl ether10:1
Cyclohexane + acetone>20:1

Thermal Stability and Storage

  • Decomposition : Above 150°C, releases CO₂ and forms ethyl pivalate .

  • Storage : Anhydrous conditions (MgSO₄) to prevent hydrolysis .

Scientific Research Applications

diethyl pivaloylmalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl(2,2-dimethylpropanoyl)propanedioate involves its reactivity as an ester and its ability to form enolate ions. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

diethyl pivaloylmalonate can be compared with other similar compounds such as:

The uniqueness of diethyl(2,2-dimethylpropanoyl)propanedioate lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for specialized synthetic applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing diethyl pivaloylmalonate with high purity?

  • This compound is typically synthesized via esterification of pivaloylmalonic acid using ethanol under acidic catalysis (e.g., sulfuric acid). Key parameters include maintaining anhydrous conditions, controlling reaction temperature (80–100°C), and monitoring progress via thin-layer chromatography (TLC). Post-synthesis purification involves vacuum distillation to isolate the ester and remove unreacted reagents. Residual acidity can be neutralized with sodium bicarbonate, followed by solvent evaporation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm molecular structure by identifying proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and carbonyl groups (δ 165–175 ppm).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detects ester carbonyl stretches (~1740 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}).
  • Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and molecular weight. Cross-referencing with databases like NIST ensures accuracy .

Q. How should this compound be handled to minimize decomposition during storage?

  • Store in airtight, amber glass containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C). Stability tests via periodic HPLC analysis are recommended to detect degradation products like pivalic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in multi-step organic syntheses?

  • Density Functional Theory (DFT) calculations can model electron distribution and reaction pathways. For example, the pivaloyl group’s steric effects can be analyzed to predict regioselectivity in nucleophilic substitutions. Molecular dynamics simulations further assess solvent interactions (e.g., diethyl ether vs. THF) to optimize reaction conditions .

Q. What experimental approaches resolve contradictions in reported thermal stability data for this compound?

  • Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2_2 vs. O2_2) to identify decomposition temperatures. Compare results with kinetic models (e.g., Arrhenius plots) to reconcile discrepancies. Conflicting data may arise from impurities or variations in heating rates, necessitating rigorous sample preparation .

Q. How do steric and electronic effects of the pivaloyl group influence this compound’s reactivity in cyclization reactions?

  • The bulky pivaloyl group hinders nucleophilic attack at the central malonate carbon, favoring alternative pathways such as conjugate additions. Substituent effects can be quantified using Hammett parameters or through competitive reaction studies with analogs (e.g., diethyl benzylmalonate vs. diethyl diallylmalonate) .

Q. What strategies mitigate side reactions when using this compound in photochemical studies?

  • Use UV-visible spectroscopy to identify light-sensitive intermediates. Quenching experiments with radical scavengers (e.g., TEMPO) or controlled wavelength irradiation (e.g., 365 nm) can suppress undesired pathways. Reaction monitoring via in-situ FTIR ensures real-time adjustments .

Q. Methodological Guidelines

Designing experiments to assess this compound’s role in asymmetric catalysis:

  • Pair the compound with chiral ligands (e.g., BINOL derivatives) and evaluate enantioselectivity via chiral HPLC. Kinetic resolution experiments under varying temperatures and solvent polarities (e.g., diethyl ether vs. DMF) reveal steric and electronic influences .

Addressing discrepancies in NMR data across studies:

  • Calibrate instruments using certified reference standards (e.g., tetramethylsilane). Solvent effects (CDCl3_3 vs. DMSO-d6_6) and concentration-dependent shifts should be documented. Collaborative inter-laboratory studies enhance reproducibility .

Developing protocols for safe scale-up synthesis:

  • Implement engineering controls (e.g., fume hoods, explosion-proof reactors) and personal protective equipment (PPE) to manage flammability (flash point >150°C) and irritation risks. Pilot-scale reactions should follow ASTM guidelines for thermal hazard assessment .

Properties

CAS No.

22524-02-3

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 2-(2,2-dimethylpropanoyl)propanedioate

InChI

InChI=1S/C12H20O5/c1-6-16-10(14)8(11(15)17-7-2)9(13)12(3,4)5/h8H,6-7H2,1-5H3

InChI Key

OYQLPNVWHRIXBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(C)(C)C)C(=O)OCC

Origin of Product

United States

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